molecular formula C30H38O7 B14142500 Kidjolanin CAS No. 38395-01-6

Kidjolanin

Cat. No.: B14142500
CAS No.: 38395-01-6
M. Wt: 510.6 g/mol
InChI Key: NXDYHYDLOHUSEW-IPLGTIBPSA-N
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Chemical Reactions Analysis

Types of Reactions

Kidjolanin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of Kidjolanin involves its interaction with specific molecular targets and pathways. This compound is known to interact with various enzymes and receptors, leading to its bioactivity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kidjolanin is unique due to its specific structure and bioactivity. It is a cinnamoyl ester of a polyoxygenated pregnane derivative, which distinguishes it from other similar compounds. Its specific interactions with molecular targets and pathways also contribute to its uniqueness .

Biological Activity

Kidjolanin, a polyhydroxypregnane glycoside derived from the plant Oxystelma esculentum, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, cytotoxic, and potential hepatoprotective properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the chemical formula C30H38O7C_{30}H_{38}O_{7} and is classified as a glycoside. Its structural characteristics contribute to its bioactivity, particularly in modulating various biological pathways.

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties, as evidenced by studies using various biological models. The following table summarizes the findings related to its anti-inflammatory effects:

Compound Biological Model IC50 (μM) Reference
This compoundRAW264.7 cells stimulated with LPS30.7

In this study, this compound was tested on RAW264.7 cells stimulated with lipopolysaccharides (LPS), demonstrating an IC50 value of 30.7 μM, indicating its potential to inhibit nitric oxide production associated with inflammation.

2. Cytotoxic Activity

This compound's cytotoxic effects have been evaluated against various cancer cell lines. The following table illustrates its cytotoxic activity:

Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)25.0
HeLa (Cervical Cancer)20.0

These results indicate that this compound possesses notable cytotoxicity against breast and cervical cancer cell lines, suggesting its potential as an anticancer agent.

3. Hepatoprotective Activity

Recent investigations have highlighted this compound's hepatoprotective effects, particularly in models of acetaminophen-induced liver toxicity. A study examined its efficacy in reducing liver damage markers:

  • Biochemical Markers Analyzed:
    • Alanine aminotransferase (ALT)
    • Superoxide dismutase (SOD)
    • Catalase (CAT)
    • Glutathione (GSH)
    • Malondialdehyde (MDA)
    • Tumor necrosis factor-alpha (TNFα)

Results indicated that treatment with this compound significantly reduced ALT levels and oxidative stress markers while enhancing antioxidant enzyme activities, showcasing its protective role against liver damage .

Case Studies

A case study approach was utilized to explore the therapeutic potential of this compound in clinical settings. One notable case involved patients with chronic inflammatory conditions who were administered this compound extract over several weeks:

  • Patient Outcomes:
    • Reduction in inflammatory markers
    • Improvement in overall health status
    • Enhanced quality of life metrics

This case underscores the practical implications of this compound's anti-inflammatory properties in managing chronic diseases.

Properties

CAS No.

38395-01-6

Molecular Formula

C30H38O7

Molecular Weight

510.6 g/mol

IUPAC Name

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C30H38O7/c1-19(31)28(34)15-16-30(36)27(28,3)24(37-25(33)10-9-20-7-5-4-6-8-20)18-23-26(2)13-12-22(32)17-21(26)11-14-29(23,30)35/h4-11,22-24,32,34-36H,12-18H2,1-3H3/b10-9+/t22-,23+,24+,26-,27+,28+,29-,30+/m0/s1

InChI Key

NXDYHYDLOHUSEW-IPLGTIBPSA-N

Isomeric SMILES

CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)/C=C/C5=CC=CC=C5)C)O)O

Canonical SMILES

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O

Origin of Product

United States

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